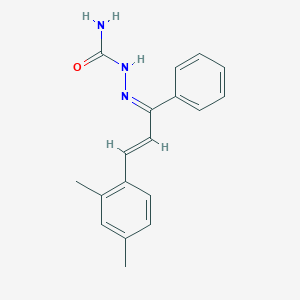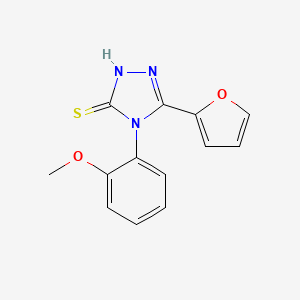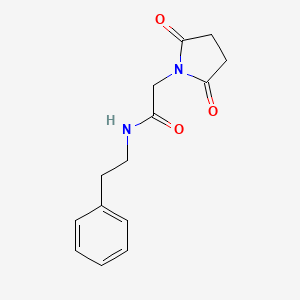
3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone, also known as Curcumin semicarbazone, is a synthetic compound derived from Curcumin, a natural polyphenol found in turmeric. Curcumin has been widely studied for its anti-inflammatory, antioxidant, and anticancer properties. However, its poor bioavailability and chemical instability have limited its therapeutic potential. Curcumin semicarbazone is a promising derivative that overcomes these limitations and has shown potential in various scientific research applications.
Wirkmechanismus
The mechanism of action of 3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of NF-κB, COX-2, and STAT3 signaling pathways. It also induces apoptosis by activating caspase-3 and caspase-9. Additionally, it has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. It also has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high bioavailability, making it an ideal candidate for in vitro and in vivo studies. However, its high cost and limited availability may be a limitation for some labs.
Zukünftige Richtungen
There are several future directions for the study of 3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone. One direction is to further investigate its anticancer properties and its potential as a chemotherapeutic agent. Another direction is to study its potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to fully understand its mechanism of action and its effects on various signaling pathways. Finally, the development of new derivatives and analogs of 3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone may lead to the discovery of more potent and effective compounds.
Synthesemethoden
The synthesis of 3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone involves the reaction of 3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone with semicarbazide hydrochloride in the presence of sodium acetate and glacial acetic acid. The reaction takes place under reflux conditions and yields a yellow crystalline solid, which is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone has shown potential in various scientific research applications. It has been studied for its anticancer properties, specifically in breast cancer and prostate cancer. In vitro studies have shown that 3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone inhibits the growth of cancer cells and induces apoptosis. It has also been studied for its anti-inflammatory properties and has shown potential in treating inflammatory bowel disease and rheumatoid arthritis. Additionally, 3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone has been studied for its neuroprotective properties and has shown potential in treating Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[(Z)-[(E)-3-(2,4-dimethylphenyl)-1-phenylprop-2-enylidene]amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-8-9-15(14(2)12-13)10-11-17(20-21-18(19)22)16-6-4-3-5-7-16/h3-12H,1-2H3,(H3,19,21,22)/b11-10+,20-17- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOFCFJSSVSCEW-BMOGTUHSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=N/NC(=O)N)/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(2E)-3-(2,4-dimethylphenyl)-1-phenylprop-2-en-1-ylidene]hydrazinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5724404.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5724423.png)
![N'-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5724424.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5724432.png)
![2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5724435.png)
![2-hydroxy-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-phenylacetohydrazide](/img/structure/B5724437.png)


![N-[4-(4-morpholinyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5724460.png)


